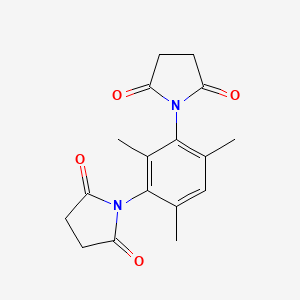
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic substance that has been used in scientific research to study the effects of hallucinogens on the human brain. The purpose of
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor in the brain. The activation of this receptor is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These effects include changes in brain activity, perception, and cognition. The drug has been found to increase blood flow to certain areas of the brain, alter visual perception, and produce changes in mood and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide in lab experiments is its potency. The drug is highly potent and produces strong hallucinogenic effects, making it useful for studying the effects of hallucinogens on the brain. However, one of the limitations of using the drug in lab experiments is its potential for abuse. The drug has a high potential for abuse and can produce adverse effects if not used properly.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide. One area of research is the potential therapeutic effects of the drug in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of research is the development of new and more potent hallucinogens for use in scientific research. Additionally, research is needed to better understand the mechanism of action of the drug and its effects on the brain.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide involves several steps. The first step is the reaction between 2,5-dimethoxybenzaldehyde and nitroethane to form 2,5-dimethoxyphenethylamine. The second step involves the reduction of the nitro group in 2,5-dimethoxyphenethylamine to form 2,5-dimethoxyamphetamine. The final step is the reaction between 2,5-dimethoxyamphetamine and 4-methylphenylpropanol to form this compound.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to produce similar effects to other hallucinogens such as LSD and psilocybin. The drug has been used to study the effects of hallucinogens on brain activity, perception, and cognition. It has also been used to study the potential therapeutic effects of hallucinogens in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-4-6-14(7-5-13)23-11-10-18(20)19-16-12-15(21-2)8-9-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNTXBTZWPXSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)




![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)


![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)